2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride is a complex organic compound with a unique structure that includes an amino group, a nitrophenyl group, and a phenylhexynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride typically involves multiple steps. One common method starts with the preparation of tert-butyl (1R,2R)-1-hydroxy-6-(4-nitrophenyl)-1-phenylhex-5-yn-2-ylcarbamate, which is then converted to the target compound through a series of reactions . The reaction conditions often involve the use of strong bases and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield 2-Amino-6-(4-aminophenyl)-1-phenylhex-5-yn-1-ol.
Scientific Research Applications
2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to changes in the activity of the target molecules, which may explain its potential biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(2-hydroxyphenyl)-4-(4-nitrophenyl)nicotinonitrile: Similar structure but with a nicotinonitrile group instead of a phenylhexynol backbone.
4,6-Diphenylpyrimidin-2-amine derivatives: Show similar biological activities but have a different core structure.
Uniqueness
2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C18H19ClN2O3 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C18H18N2O3.ClH/c19-17(18(21)15-7-2-1-3-8-15)9-5-4-6-14-10-12-16(13-11-14)20(22)23;/h1-3,7-8,10-13,17-18,21H,5,9,19H2;1H |
InChI Key |
DQQDOIRBXSOVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CCC#CC2=CC=C(C=C2)[N+](=O)[O-])N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.